molecular formula C10H22O7 B12317093 2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol

2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol

Katalognummer: B12317093
Molekulargewicht: 254.28 g/mol
InChI-Schlüssel: WVMPTGPZDFFKLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of multiple hydroxyl groups and a methoxy group attached to an oxane ring, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol typically involves multi-step organic reactions. One common method includes the hydroxymethylation of a precursor compound using formaldehyde in the presence of a base. The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts, such as metal catalysts, can also enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols .

Wissenschaftliche Forschungsanwendungen

2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(Hydroxymethyl)furfural: A compound derived from biomass with similar hydroxymethyl functionality.

    2,5-Diformylfuran: Another furan derivative with aldehyde groups.

    5-(Chloromethyl)furfural: A halogenated analog of 5-(Hydroxymethyl)furfural.

Uniqueness

2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol is unique due to its specific combination of hydroxyl and methoxy groups attached to an oxane ring. This structural arrangement provides distinct chemical reactivity and potential for diverse applications compared to its analogs .

Eigenschaften

Molekularformel

C10H22O7

Molekulargewicht

254.28 g/mol

IUPAC-Name

2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;propan-2-ol

InChI

InChI=1S/C7H14O6.C3H8O/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;1-3(2)4/h3-11H,2H2,1H3;3-4H,1-2H3

InChI-Schlüssel

WVMPTGPZDFFKLG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)O.COC1C(C(C(C(O1)CO)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.